2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile
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Overview
Description
2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile is a complex organic compound with a unique structure that combines a quinoxaline moiety, a piperidine ring, and a pyridine carbonitrile group
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of acetylcholinesterase (ache) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Biochemical Pathways
The compound likely affects the cholinergic pathway by inhibiting AChE, leading to an increase in acetylcholine levels . This can have downstream effects on various physiological processes, including muscle contraction, heart rate, memory, and learning, which are regulated by acetylcholine.
Pharmacokinetics
Similar compounds have been shown to significantly inhibit the activity of ache in the brain without affecting that in the intestine , suggesting good bioavailability and selective distribution.
Result of Action
The molecular and cellular effects of the compound’s action would likely include an increase in acetylcholine levels in the synaptic cleft, leading to enhanced cholinergic transmission . This could potentially improve cognitive function and memory, making such compounds of interest for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the quinoxaline and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications in catalysis and material science.
Uniqueness
2-{[1-(quinoxalin-2-yl)piperidin-4-yl]methoxy}pyridine-3-carbonitrile stands out due to its unique combination of structural features, which confer specific chemical and biological properties not found in simpler bipyridine derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
2-[(1-quinoxalin-2-ylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-12-16-4-3-9-22-20(16)26-14-15-7-10-25(11-8-15)19-13-23-17-5-1-2-6-18(17)24-19/h1-6,9,13,15H,7-8,10-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXZBJRSAFNTHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=CC=N2)C#N)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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